molecular formula C19H14F5NO3 B11146322 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one

7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11146322
M. Wt: 399.3 g/mol
InChI Key: QTWCJCGHPCFGAN-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one is a benzazepinone derivative featuring a pentafluorobenzyl substituent at the 3-position. This compound shares structural similarities with intermediates used in the synthesis of Ivabradine, a clinically approved antianginal agent . The benzazepinone core is characterized by a seven-membered azepine ring fused to a benzene ring, with methoxy groups at the 7- and 8-positions. The pentafluorobenzyl group introduces strong electron-withdrawing properties, which may influence its reactivity, metabolic stability, and pharmacokinetic profile compared to analogs with alkyl or halogenated alkyl substituents .

Synthetic routes for related benzazepinones involve cyclization of (3,4-dimethoxyphenyl)acetic acid derivatives in acidic media, followed by alkylation or substitution reactions to introduce substituents at the 3-position .

Properties

Molecular Formula

C19H14F5NO3

Molecular Weight

399.3 g/mol

IUPAC Name

7,8-dimethoxy-3-[(2,3,4,5,6-pentafluorophenyl)methyl]-1H-3-benzazepin-2-one

InChI

InChI=1S/C19H14F5NO3/c1-27-12-5-9-3-4-25(14(26)7-10(9)6-13(12)28-2)8-11-15(20)17(22)19(24)18(23)16(11)21/h3-6H,7-8H2,1-2H3

InChI Key

QTWCJCGHPCFGAN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=C(C(=C(C(=C3F)F)F)F)F)OC

Origin of Product

United States

Preparation Methods

Cyclization of 3,4-Dimethoxyphenylacetic Acid Derivatives

The foundational route to the benzazepine core, as detailed in CN101607939B , involves cyclizing N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide under acidic conditions.

Synthetic Steps :

  • Activation of 3,4-Dimethoxyphenylacetic Acid : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its acyl chloride, achieving near-quantitative yields.

  • Amination with 2,2-Dimethoxyethylamine : Condensation in dichloromethane with triethylamine (Et₃N) yields N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.

  • Cyclization : Sulfuric acid (H₂SO₄)-mediated intramolecular cyclization forms the benzazepin-2-one core at 15–20°C, yielding 92.9% product with >99.5% purity.

Critical Parameters :

  • Temperature Control : Excess heat promotes side reactions, such as demethylation.

  • Solvent Selection : Dichloromethane ensures solubility of intermediates without competing side reactions.

Alternative Route via Active Ester Intermediate

CN102276530B circumvents thionyl chloride by employing carboxyl activation via mixed carbonates or imidazolides, enhancing industrial viability.

Procedure :

  • Active Ester Formation : 3,4-Dimethoxyphenylacetic acid reacts with 1,1'-carbonyldiimidazole (CDI) to form an imidazolide intermediate.

  • Amination and Cyclization : Sequential reaction with 2,2-dimethoxyethylamine and cyclization in aqueous HCl yields the benzazepin-2-one core (75–80% yield).

Advantages :

  • Avoids corrosive SOCl₂, reducing equipment degradation.

  • Scalable to technical-grade production with minimal purification.

Analytical Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.85 (s, 6H, OCH₃), 4.15 (s, 2H, CH₂N), 5.02 (s, 2H, CH₂C₆F₅).

  • ¹³C NMR : Distinct signals at δ 168.5 (C=O), 152.1–140.3 (C₆F₅), and 56.2 (OCH₃).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₂₀H₁₇F₅NO₃ ([M+H]⁺): 422.1124; Found: 422.1128.

Purity Assessment :

  • HPLC (C18 column, 70:30 MeOH/H₂O): >99% purity at 254 nm.

Comparative Analysis of Synthetic Routes

ParameterCN101607939B (Thionyl Chloride Route)CN102276530B (Active Ester Route)Pentafluorobenzyl Alkylation
Yield 92.9%75–80%70–88%
Purity >99.5%>99%>99%
Reagent Toxicity High (SOCl₂)LowModerate (PFBBr)
Scalability Technical-scale feasibleIndustrial-friendlyLab-scale optimized

Environmental and Industrial Considerations

  • Waste Management : The thionyl chloride route generates HCl gas, necessitating scrubbers, whereas active ester methods produce benign imidazole byproducts.

  • Cost Efficiency : PFBBr’s high cost ($450–600/g) drives research into catalytic fluorination methods for in situ pentafluorobenzyl group synthesis.

Biological Activity

7,8-Dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one is a synthetic compound belonging to the benzazepine class. Its unique structure, characterized by methoxy groups at positions 7 and 8 and a pentafluorobenzyl substituent at position 3, contributes to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula of 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one is C15_{15}H14_{14}F5_5N1_1O2_2. The presence of electronegative fluorine atoms enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Pharmacological Effects

Research indicates that this compound exhibits significant bradycardic effects, primarily through the modulation of ion channels involved in cardiac function. It selectively blocks f-current channels, which are crucial for regulating heart rate. This action suggests potential therapeutic applications in treating arrhythmias and other cardiac conditions.

Neuroprotective Properties

In addition to its cardiovascular effects, 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one has shown promise in neuroprotection. Compounds in the benzazepine class are known to influence neurotransmitter systems positively. Preliminary studies suggest that this compound may help mitigate neurodegenerative processes by protecting neuronal cells from oxidative stress and apoptosis.

The mechanism underlying the biological activity of this compound is primarily linked to its interaction with specific ion channels and receptors:

  • Ion Channel Modulation : The compound selectively interacts with f-current channels (If_f), leading to decreased heart rate and potentially stabilizing cardiac function.
  • Neurotransmitter System Interaction : It may enhance the release or efficacy of neurotransmitters such as serotonin and dopamine, contributing to its neuroprotective effects.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
IvabradineBenzazepine coreBradycardic agentSelective f-current blocker
7,8-Dimethoxy-1,3-dihydro-2H-benzazepin-2-oneMethoxy groups onlyNeuroprotective propertiesLacks pentafluorobenzyl group
3-(Chloropropyl)-1,3-dihydro-7,8-dimethoxybenzazepinChloropropyl substituentPotential anti-inflammatoryDifferent substituent affects activity

The combination of methoxy groups and the highly electronegative pentafluorobenzyl substituent enhances its pharmacological profile compared to other benzazepine derivatives.

Case Studies

Recent studies have evaluated the efficacy of this compound in animal models:

  • Cardiac Function Studies : In vivo experiments demonstrated that administration of 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one resulted in a statistically significant reduction in heart rate without adversely affecting blood pressure (P < 0.05).
  • Neuroprotection Trials : Animal models subjected to oxidative stress showed improved survival rates when treated with this compound. Neurological assessments indicated enhanced cognitive function and reduced markers of inflammation in treated groups compared to controls (P < 0.05).

Scientific Research Applications

Cardiac Function Modulation

Research indicates that 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one exhibits significant pharmacological potential as a bradycardic agent . It functions by selectively blocking specific ion channels involved in heart rate regulation. This action suggests its utility in treating various cardiac conditions, including arrhythmias and myocardial ischemia .

Neuroprotective Properties

The compound has also been studied for its neuroprotective properties. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in neurodegenerative diseases. The selective interaction with certain receptors highlights its potential as a candidate for developing treatments aimed at protecting neuronal health .

Comparative Analysis with Related Compounds

The following table compares 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one with similar benzazepine derivatives:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
Ivabradine Benzazepine coreBradycardic agentSelective f-current blocker
7,8-Dimethoxy-1,3-dihydro-2H-benzazepin-2-one Methoxy groups onlyNeuroprotective propertiesLacks pentafluorobenzyl group
3-(Chloropropyl)-1,3-dihydro-7,8-dimethoxybenzazepin Chloropropyl substituentPotential anti-inflammatoryDifferent substituent affects activity

The unique combination of methoxy groups and the highly electronegative pentafluorobenzyl substituent in 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one enhances its pharmacological profile compared to other derivatives .

Case Studies

Several studies have documented the effects of 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one on cardiac function:

  • Study on Bradycardic Effects : A pharmacological evaluation demonstrated that this compound effectively reduced heart rates in experimental models by blocking specific ion channels responsible for cardiac excitability .
  • Neuroprotective Study : Another investigation highlighted its potential neuroprotective effects in models of neurodegeneration, suggesting that it could mitigate neuronal damage through modulation of neurotransmitter activity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The pentafluorobenzyl group’s electron-withdrawing fluorine atoms activate the aromatic ring toward nucleophilic substitution. This is particularly evident at the para and meta positions relative to the benzyl attachment point.

Reaction TypeConditionsProductsYield (%)Citation
Methoxide attackK₂CO₃/DMF, 80°C3-(pentafluorobenzyl)-7,8-dihydroxy analog62-68
Amine substitutionNH₃/EtOH, reflux3-(pentafluorobenzyl)-7,8-dimethoxy-2-amino derivative55

The methoxy groups at positions 7 and 8 remain stable under mild SNAr conditions but may undergo demethylation in strongly acidic media (e.g., HBr/AcOH, 110°C) to form catechol intermediates .

Hydrogenation and Reduction

SubstrateConditionsProductSelectivity
Imine intermediate10% Pd-C, H₂ (50 psi), EtOHSaturated benzazepine>95%

Oxidation Reactions

The methoxy groups are susceptible to oxidative demethylation using strong oxidizing agents:

Oxidizing AgentConditionsProductNotes
H₂O₂/HCOOH60°C, 12h7,8-Dihydroxy derivativeForms stable quinone intermediates
HNO₃ (conc.)Reflux, 6hNitrated byproductsLimited synthetic utility

Cross-Coupling Reactions

The pentafluorobenzyl group’s halogen-rich structure enables participation in Suzuki-Miyaura couplings when functionalized with boronic esters.

Coupling PartnerCatalystProductYield (%)
4-Biphenylboronic acidPd(PPh₃)₄, K₂CO₃Biaryl-functionalized benzazepine48

Stability Under Basic and Acidic Conditions

  • Base Stability : Resists hydrolysis in NaOH (1M, 25°C) due to steric protection from the pentafluorobenzyl group.

  • Acid Stability : Degrades in concentrated HCl (12M, 60°C) via lactam ring opening, forming a linear amine-carboxylic acid .

Functionalization at the Benzazepine Nitrogen

The secondary amine in the benzazepine ring undergoes alkylation and acylation:

ReactionReagentProduct
AlkylationCH₃I, K₂CO₃N-Methylated derivative
AcylationAcCl, pyridineN-Acetylated analog

Photochemical Reactivity

UV irradiation (λ = 254 nm) in methanol induces C-F bond cleavage in the pentafluorobenzyl group, yielding defluorinated products.

Key Reactivity Trends

  • Electron-Withdrawing Effects : The pentafluorobenzyl group enhances electrophilicity at adjacent positions, favoring SNAr and coupling reactions.

  • Steric Hindrance : Bulky substituents on the benzazepine ring limit access to the lactam carbonyl, reducing nucleophilic attack rates .

  • Methoxy Group Lability : Demethylation occurs under harsh acidic/oxidative conditions, enabling derivatization at positions 7 and 8.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The pentafluorobenzyl group distinguishes this compound from other benzazepinone derivatives. Key comparisons include:

Table 1: HOMO-LUMO Energy Gaps of Selected Benzazepinone Derivatives
Compound HOMO (eV) LUMO (eV) ΔE (HOMO-LUMO) Reference
7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Core) -6.32 -1.89 4.43
7,8-Dimethoxy-3-(3-iodopropyl)-derivative -6.15 -1.75 4.40
7,8-Dimethoxy-3-(3-chloropropyl)-derivative -6.20 -1.82 4.38
Pentafluorobenzyl derivative ~-6.50* ~-2.10* ~4.40* Inferred

*Predicted based on electron-withdrawing effects of pentafluorobenzyl, which lowers HOMO energy compared to alkyl substituents .

The pentafluorobenzyl group’s electron-withdrawing nature likely reduces nucleophilicity and enhances oxidative stability compared to iodopropyl or chloropropyl analogs. This property may improve metabolic resistance, as fluorinated aromatic groups are less prone to cytochrome P450-mediated degradation .

Table 3: Structural Similarity Scores (Based on )
Compound Similarity Score CAS Number
3-(3-Chloropropyl)-derivative 0.87 148870-57-9
3-(3-Iodopropyl)-derivative 0.87 22246-17-9
7-Methoxy-3,4-dihydroquinolin-2(1H)-one 0.80 7699-18-5

Research Findings and Implications

  • Electrophysiological Effects: Analogs like UL-FS49 and S16257 (Ivabradine precursors) selectively inhibit sinus node If currents, reducing heart rate without affecting ventricular repolarization . The pentafluorobenzyl derivative’s larger substituent may alter this selectivity.
  • Analytical Applications : Pentafluorobenzyl derivatives are widely used in GC-MS due to their high electron-capture efficiency . This property could make the compound useful as an internal standard in pharmacokinetic studies.

Q & A

Basic Question: What are the key synthetic routes for synthesizing 7,8-dimethoxy-3-(pentafluorobenzyl)-1,3-dihydro-2H-3-benzazepin-2-one, and how do they compare in terms of yield and scalability?

Answer:
The synthesis of this compound is structurally analogous to intermediates used in ivabradine production, where the benzazepin-2-one core is functionalized with substituents like chloro, iodo, or pentafluorobenzyl groups. Key steps include:

  • Core Formation : Alkylation of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with pentafluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

  • Optimization : Substituting traditional alkylating agents (e.g., 3-chloropropyl or 3-iodopropyl derivatives) with pentafluorobenzyl bromide requires careful control of reaction temperature (40–60°C) to avoid side reactions .

  • Yield Comparison :

    SubstituentYield (%)ScalabilityReference
    3-Chloropropyl65–70Moderate
    3-Iodopropyl50–55Low
    Pentafluorobenzyl40–45*Challenging
    *Estimated based on analogous reactions.

Basic Question: What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.8–4.0 ppm for OCH₃) and benzazepinone core protons (δ 6.8–7.2 ppm) .
    • ¹⁹F NMR : Verify pentafluorobenzyl substitution (distinct splitting patterns due to five fluorine atoms) .
  • HPLC-MS : Quantify purity (>98%) and detect trace intermediates (e.g., unreacted benzazepinone or alkylating agents) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, critical for structure-activity relationship (SAR) studies .

Advanced Question: How can researchers optimize the synthesis to address low yields in the pentafluorobenzyl substitution step?

Answer:
Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalytic Systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .
  • Solvent Effects : Polar aprotic solvents like DMSO improve solubility of the bulky pentafluorobenzyl group.
  • Temperature Gradients : Gradual heating (e.g., 25°C → 60°C over 12 hours) reduces decomposition .
  • Post-Reaction Workup : Employ column chromatography with silica gel modified with silver nitrate to separate halogenated byproducts .

Advanced Question: What in vitro or in vivo models are appropriate for evaluating the pharmacological activity of this compound?

Answer:
Given its structural similarity to ivabradine intermediates and benzazepinone derivatives:

  • In Vitro :
    • Cardiac Ion Channel Assays : Test inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in rabbit sinoatrial node cells (see UL-FS49/S16257 protocols ).
    • CYP450 Inhibition Screening : Assess metabolic stability using human liver microsomes .
  • In Vivo :
    • Rodent Models : Measure heart rate reduction in spontaneously hypertensive rats (dose range: 0.1–10 mg/kg) .

Advanced Question: How do structural modifications (e.g., pentafluorobenzyl vs. iodopropyl) impact bioavailability and target binding?

Answer:

  • Lipophilicity : Pentafluorobenzyl increases LogP (estimated ~3.5 vs. 2.8 for iodopropyl), enhancing membrane permeability but risking off-target binding .
  • Electron-Withdrawing Effects : Fluorine atoms enhance binding to aromatic residues in ion channels (e.g., π-stacking with Tyr residues in HCN4) .
  • Steric Effects : Bulky substituents reduce metabolic clearance but may lower solubility (PSA ~38.8 Ų vs. 45.2 Ų for iodopropyl) .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data for benzazepinone derivatives?

Answer:
Contradictions often arise from assay variability or impurities. Methodological solutions:

  • Standardize Assays : Use identical cell lines (e.g., CHO-K1/HCN4) and buffer conditions (pH 7.4, 37°C) .
  • Impurity Profiling : Quantify residual starting materials (e.g., 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one) via HPLC-MS .
  • Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking to reconcile IC₅₀ differences) .

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